Tylosin 3-acetate exhibits its antibacterial activity by inhibiting protein synthesis in susceptible bacteria. It achieves this by binding to the 50S ribosomal subunit, specifically at the peptidyl transferase center. This binding interferes with the translocation process, thereby preventing the addition of amino acids to the growing polypeptide chain and ultimately inhibiting protein synthesis. This mechanism of action is common to many macrolide antibiotics. []
Tylosin 3-acetate demonstrates significant antimicrobial activity, particularly against Mycoplasma gallisepticum (MG), a poultry pathogen. Research highlights its potential for treating chronic respiratory infections caused by MG in chickens. []
Tylosin 3-acetate serves as a valuable tool in studying antimicrobial resistance (AMR) patterns, particularly in enterococci. Studies have explored the effect of different administration routes of Tylosin 3-acetate on AMR development in finishing swine, highlighting the need for prudent antibiotic use in livestock to mitigate the emergence and spread of resistance. []
The impact of Tylosin 3-acetate on lung microbiota has been investigated. Research suggests significant changes in lung microbiota composition following MG infection and subsequent Tylosin 3-acetate treatment, providing insights into the complex interactions between antibiotics and the microbiome. []
Preliminary research suggests that Tylosin 3-acetate possesses potential antiviral properties. It has shown promising results in inhibiting the replication of porcine reproductive and respiratory syndrome virus (PRRSV) and influenza A virus in laboratory settings. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: